(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy and ethyl groups at positions 4 and 3, respectively. The compound’s Z-configuration stabilizes the imine linkage between the benzamide and benzothiazole moieties.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-16-26(17-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(7-3)22-20(31-8-4)10-9-11-21(22)32-24/h5-6,9-15H,1-2,7-8,16-17H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNNXOCIRVOFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzamide core with a thiazole moiety, which is known for its diverse biological activities. The presence of the diallylsulfamoyl group enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
Structural Characteristics
The structural complexity allows for various interactions within biological systems, potentially leading to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in disease pathways. The thiazole ring is particularly notable for its role in modulating enzyme activities, which can lead to therapeutic effects in cancer and other diseases.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Efficacy in Studies
Research has demonstrated that this compound exhibits significant antitumor activity in vitro. For example, studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Antitumor Activity : In a study involving human breast cancer cell lines, the compound showed IC50 values in the nanomolar range, indicating potent antitumor effects.
- Cell Cycle Arrest : Another study reported that treatment with this compound resulted in G2/M phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis
When compared to other compounds in the benzothiazole class, this compound demonstrates superior selectivity and potency against specific cancer types. A summary of comparative data is presented below:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.05 | Breast | Caspase Activation |
| Compound B | 0.10 | Lung | Apoptosis Induction |
| (Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 0.03 | Breast | Cell Cycle Arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Substituted Benzothiazole Derivatives
The closest structural analogs involve variations in the sulfamoyl group and benzothiazole substituents:
Key Findings :
- The 3-ethyl group on the benzothiazole ring reduces steric hindrance compared to the bulkier 3-propynyl substituent in the diethyl analog, possibly favoring binding to planar biological targets .
Benzothiazole-Quinolinium Hybrids
Compounds from antibacterial studies () share the benzothiazole core but incorporate quinolinium cations:
Comparison Insights :
- The target compound lacks the quinolinium cation and morpholinopropyl chain, which are critical for the antibacterial activity observed in . This suggests divergent biological targets.
- The absence of a cationic charge in the target compound may reduce cytotoxicity but limit its utility against Gram-positive bacteria .
Benzamide Derivatives with Alternative Heterocycles
Compounds with thiadiazole or thiazolidinone cores (–6) highlight the impact of heterocycle choice:
Structural vs. Functional Analysis :
- Thiadiazole derivatives (e.g., compound 6) exhibit lower molecular weights (~348–506 g/mol) compared to the target compound, likely due to the absence of the sulfamoyl group. Their ν(C=O) bands align with the target’s expected IR profile, confirming conserved benzamide electronic features.
- The thiazolidinone core in introduces hydrogen-bonding capabilities via the dioxo group, a feature absent in the target compound. This could influence solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
